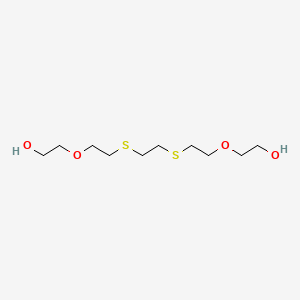
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C10H22O4S2 It is known for its unique structure, which includes both oxygen and sulfur atoms within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane-1,14-diol typically involves the reaction of diols with sulfur-containing reagents. One common method is the reaction of 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halides and amines.
科学的研究の応用
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane-1,14-diol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol:
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: This compound contains both oxygen and sulfur atoms and is used as a cross-linker in biochemical applications.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
62786-71-4 |
|---|---|
分子式 |
C10H22O4S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-hydroxyethoxy)ethylsulfanyl]ethylsulfanyl]ethoxy]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 |
InChIキー |
PVDWSJKKDOJLNU-UHFFFAOYSA-N |
正規SMILES |
C(COCCSCCSCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


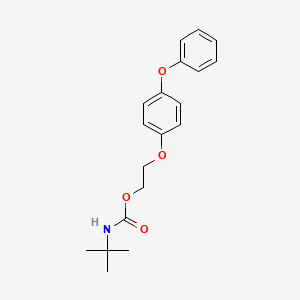

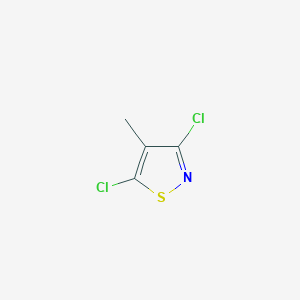

![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
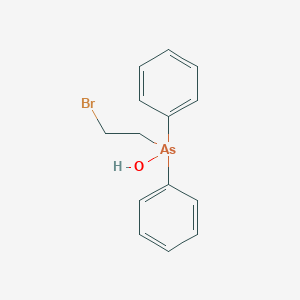

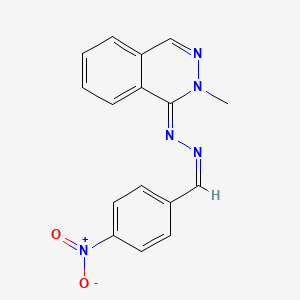
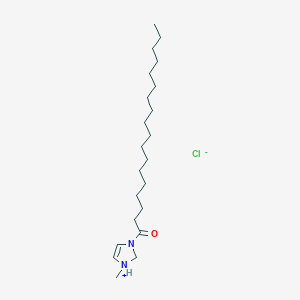


![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)
